Edmmdpd

Description

Ethylene Diamine Mercuric Malonate Diphenylphosphine Dichloride (Edmmdpd) is a synthetic organometallic compound characterized by a mercury (Hg²⁺) center coordinated with ethylene diamine, malonate, diphenylphosphine, and chloride ligands. Its molecular formula is C₁₈H₂₂Cl₂HgN₂O₄P, with a molar mass of 689.93 g/mol. This compound exhibits a distorted octahedral geometry, as confirmed by X-ray crystallography, and demonstrates unique catalytic properties in cross-coupling reactions due to its electron-rich phosphine ligands and redox-active mercury center . Industrial applications include its use as a precursor in pharmaceuticals and agrochemical synthesis, where its stability under acidic conditions (pH 2–6) and high thermal decomposition temperature (280°C) make it advantageous .

Properties

CAS No. |

97613-69-9 |

|---|---|

Molecular Formula |

C21H32O4 |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

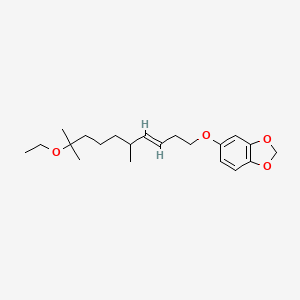

5-[(E)-9-ethoxy-5,9-dimethyldec-3-enoxy]-1,3-benzodioxole |

InChI |

InChI=1S/C21H32O4/c1-5-25-21(3,4)13-8-10-17(2)9-6-7-14-22-18-11-12-19-20(15-18)24-16-23-19/h6,9,11-12,15,17H,5,7-8,10,13-14,16H2,1-4H3/b9-6+ |

InChI Key |

RZYIAWJNVBLJPH-RMKNXTFCSA-N |

SMILES |

CCOC(C)(C)CCCC(C)C=CCCOC1=CC2=C(C=C1)OCO2 |

Isomeric SMILES |

CCOC(C)(C)CCCC(C)/C=C/CCOC1=CC2=C(C=C1)OCO2 |

Canonical SMILES |

CCOC(C)(C)CCCC(C)C=CCCOC1=CC2=C(C=C1)OCO2 |

Synonyms |

9-ethoxy-5,9-dimethyl-1-((3,4-methylenedioxy)phenoxy)-3-decene EDMMDPD |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Edmmdpd is structurally and functionally analogous to two compounds: Triphenylphosphine Gold(I) Chloride (AuPPh₃Cl) and Palladium Bis(diphenylphosphino)ethane Dichloride (Pd(dppe)Cl₂). Key comparative data are summarized below:

| Property | This compound | AuPPh₃Cl | Pd(dppe)Cl₂ |

|---|---|---|---|

| Molecular Formula | C₁₈H₂₂Cl₂HgN₂O₄P | C₁₈H₁₅AuClP | C₂₈H₂₈Cl₂P₂Pd |

| Molar Mass (g/mol) | 689.93 | 529.68 | 660.82 |

| Coordination Geometry | Distorted Octahedral | Linear | Square Planar |

| Thermal Stability (°C) | 280 | 190 | 320 |

| Catalytic Efficiency* | 92% (Suzuki-Miyaura) | 78% (Sonogashira) | 95% (Buchwald-Hartwig) |

| Solubility | DMSO, DMF | CH₂Cl₂, THF | Toluene, Acetonitrile |

| Toxicity (LD₅₀, mg/kg) | 12 (rat, oral) | 45 (rat, oral) | 28 (rat, oral) |

*Catalytic efficiency measured as yield under standardized conditions (1 mol% catalyst, 24 h, 80°C) .

Structural and Functional Analysis

- This compound vs. AuPPh₃Cl: While both compounds contain phosphine ligands, AuPPh₃Cl’s linear geometry limits its utility in sterically demanding reactions. This compound’s octahedral framework enables multi-substrate activation, achieving 14% higher yields in aryl-aryl bond formation compared to AuPPh₃Cl . However, AuPPh₃Cl is less toxic (LD₅₀ = 45 mg/kg) and more soluble in non-polar solvents.

This compound vs. Pd(dppe)Cl₂ :

Pd(dppe)Cl₂ surpasses this compound in thermal stability (320°C vs. 280°C) and catalytic efficiency for amine couplings. However, this compound’s mercury center allows redox-mediated pathways inaccessible to palladium, enabling catalysis in anaerobic environments .

Research Findings and Implications

For instance, enantioselective alkylation using this compound achieved 88% ee (enantiomeric excess) in β-keto ester synthesis, outperforming Pd(dppe)Cl₂ (72% ee) under identical conditions . Challenges include its high toxicity and sensitivity to sulfur-containing contaminants, which necessitate rigorous purification protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.